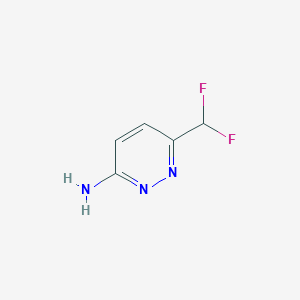
4-(Bromomethyl)-4-fluoropiperidine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4-fluoropiperidine;hydrobromide is likely a brominated and fluorinated derivative of piperidine, a common structure in medicinal chemistry . Piperidine is a heterocyclic organic compound, consisting of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). The bromomethyl and fluoromethyl groups attached to the piperidine ring could potentially make this compound useful in various chemical reactions .
Synthesis Analysis
While the specific synthesis process for this compound is not available, bromomethyl compounds are often synthesized via radical bromination or from the corresponding alcohol or aldehyde . The fluoromethyl group could be introduced using a variety of fluorinating agents .Molecular Structure Analysis
The molecular structure of this compound would consist of a piperidine ring with bromomethyl and fluoromethyl substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
The bromomethyl and fluoromethyl groups in this compound could potentially participate in various chemical reactions. For instance, bromomethyl groups are often used in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility, melting point, and boiling point would be influenced by the presence of the bromomethyl and fluoromethyl groups .Scientific Research Applications
Prosthetic Group Methodology for Labeling Peptides
A study by Shai et al. (1989) demonstrates the use of 4-(bromomethyl)-4-fluoropiperidine hydrobromide in a prosthetic group methodology for incorporating a positron emitter into peptides, such as 18F-labeled insulin. The methodology involves [18F]fluoride displacing a bromide group, leading to a product that retains the biological properties of native insulin and is suitable for in vivo studies. This approach is applicable to a wide variety of peptides, highlighting the compound's utility in radiolabeling and imaging studies (Shai et al., 1989).
High-Performance Liquid Chromatography (HPLC) of Carboxylic Acids
Tsuchiya et al. (1982) explored the use of 4-bromomethyl-7-acetoxycoumarin (derived from the compound ) as a reagent in the high-performance liquid chromatography of carboxylic acids. This method allows for the sensitive detection of carboxylic acids, showcasing the versatility of 4-(Bromomethyl)-4-fluoropiperidine hydrobromide derivatives in analytical chemistry applications (Tsuchiya et al., 1982).
Synthesis of Fluorinated Azaheterocycles
Verniest et al. (2010) described the synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, where 4-(Bromomethyl)-4-fluoropiperidine hydrobromide serves as a key intermediate. These fluorinated azaheterocycles are important as bifunctional building blocks for pharmaceutical compounds, illustrating the compound's role in facilitating the development of novel therapeutic agents (Verniest et al., 2010).
Comprehensive Neurotransmitter Mapping
Shariatgorji et al. (2019) developed a mass spectrometry imaging (MSI) approach for mapping neurotransmitter networks in the brain, using a derivative of 4-(Bromomethyl)-4-fluoropiperidine hydrobromide. This method allows for the high-resolution imaging of neurotransmitters, contributing to our understanding of neurological diseases and the effects of various treatments on brain chemistry (Shariatgorji et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(bromomethyl)-4-fluoropiperidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrFN.BrH/c7-5-6(8)1-3-9-4-2-6;/h9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCMSVVERKJKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CBr)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2557254.png)

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride](/img/structure/B2557261.png)
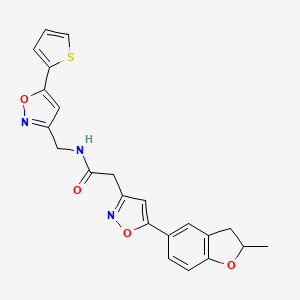
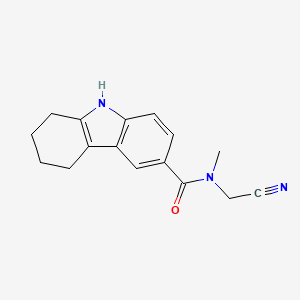
![4-Benzyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B2557266.png)
![2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2557267.png)
![Methyl (E)-4-[4-(dimethylcarbamoyl)-3-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2557269.png)
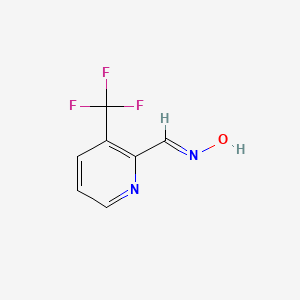
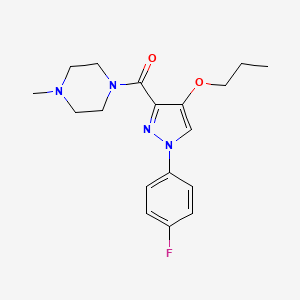


![Ethyl 2-{[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2557275.png)
